(E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one
Description
This compound is a chalcone derivative characterized by a naphthalene core substituted with hydroxyl and phenyl groups, conjugated to a propenone moiety. Its (E)-configuration at the α,β-unsaturated ketone is critical for its electronic and steric properties. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and herbicidal effects .
Properties
Molecular Formula |
C25H18O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C25H18O3/c26-21(16-15-17-9-3-1-4-10-17)23-22(18-11-5-2-6-12-18)24(27)19-13-7-8-14-20(19)25(23)28/h1-16,27-28H |
InChI Key |
YTPSAJWJJVHZHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method involves the condensation of 1,4-dihydroxy-3-phenylnaphthalene with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and diols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and redox reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Chalcones
The following table summarizes key structural and functional differences between the target compound and similar chalcone derivatives:
Key Observations:
Substituent Effects: Hydroxyl groups (e.g., in Flavokawain B and 4-hydroxychalcone) enhance solubility in polar solvents and hydrogen-bonding capacity, which correlates with bioactivity .
Electronic Properties: Methoxy groups (Flavokawain B) act as electron donors, while chloro substituents (4-chlorochalcone) are electron-withdrawing, modulating reactivity in reduction or nucleophilic addition reactions .
Biological Relevance :
- Flavokawain B exhibits herbicidal activity, suggesting that hydroxyl/methoxy substitution patterns are critical for targeting plant enzymes . The target compound’s dihydroxy groups may confer similar or enhanced activity, though experimental validation is lacking.
Crystallographic and Computational Insights
- SAR Studies : Substituent position (e.g., 4-hydroxy vs. 2-hydroxy) significantly impacts bioreduction efficiency in yeast systems, as shown for 4-hydroxychalcone .
Biological Activity
(E)-1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one, also known by its CAS number 198877-50-8, is an organic compound notable for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C25H18O3 and a molecular weight of approximately 366.41 g/mol. Its structure features a naphthalene ring with hydroxyl substitutions and a phenylpropene moiety, which contribute to its reactivity and biological activity .
Biological Activities
Research indicates that (E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one exhibits several significant biological activities:
- Antioxidant Activity: The compound demonstrates strong antioxidant properties, which may protect cells from oxidative stress and related damage.
- Antimicrobial Properties: Preliminary studies suggest that it possesses antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.
- Cytotoxicity: The compound has shown cytotoxic effects on certain cancer cell lines, indicating potential use in cancer therapy .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The hydroxyl groups in its structure enhance its reactivity, allowing it to form complexes with biomolecules such as proteins and nucleic acids. This interaction is crucial for understanding its mechanism of action and potential side effects.
Table 1: Comparison of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Protects against oxidative stress | |
| Antimicrobial | Effective against various pathogens | |
| Cytotoxic | Induces cell death in cancer cell lines |
Case Studies
Several studies have been conducted to evaluate the biological effects of (E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one:
- Study on Antioxidant Activity: A study demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as an antioxidant agent.
- Cytotoxic Effects on Cancer Cells: In vitro assays revealed that the compound inhibited the growth of breast cancer cell lines by inducing apoptosis, highlighting its potential for cancer treatment.
- Antimicrobial Efficacy: Another investigation showed that (E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one exhibited inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
